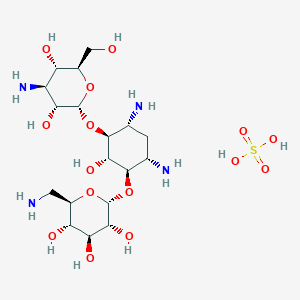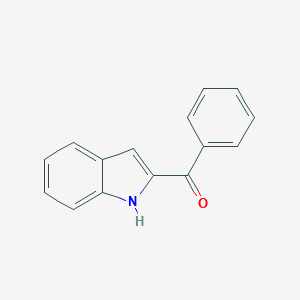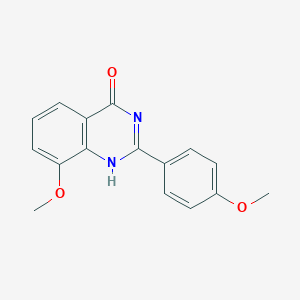
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one involves the inhibition of various enzymes, including protein kinase and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes by 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one leads to the suppression of cell proliferation and induction of apoptosis, which makes it a potential candidate for the development of anti-cancer drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one have been studied extensively. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase and tyrosine kinase, which are involved in various cellular processes. These properties make 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one a promising candidate for the development of novel therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one in lab experiments is its unique structure and properties, which make it a promising candidate for various research studies. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one. One of the main directions is the development of novel therapeutic agents based on this compound. This includes the development of anti-cancer drugs, anti-inflammatory drugs, and anti-angiogenic drugs. Another direction is the study of its potential applications in other fields, such as material science and nanotechnology. Overall, the unique structure and properties of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one make it a promising candidate for various research studies, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one involves several steps. The first step is the condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a base to form 4-(ethoxycarbonyl)-2-methoxyphenylamine. This intermediate is then reacted with 2-chloro-3-formylquinazoline in the presence of a base to form 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one. The final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase and tyrosine kinase, which are involved in various cellular processes. These properties make 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one a promising candidate for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
1036-50-6 |
|---|---|
Nom du produit |
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one |
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
8-methoxy-2-(4-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19) |
Clé InChI |
QUWZBGKVPVWAEZ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonymes |
4(1H)-Quinazolinone, 8-methoxy-2-(4-methoxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)
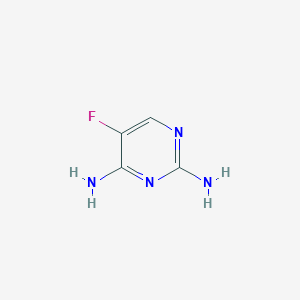
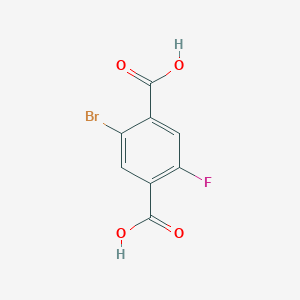
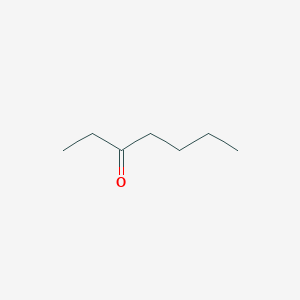
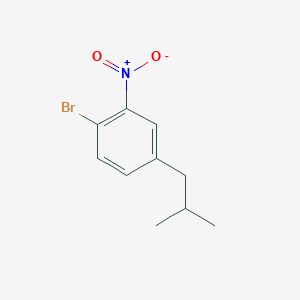
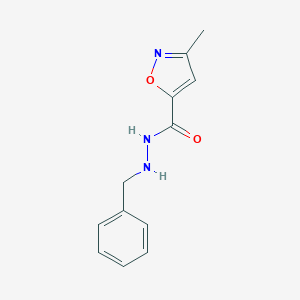
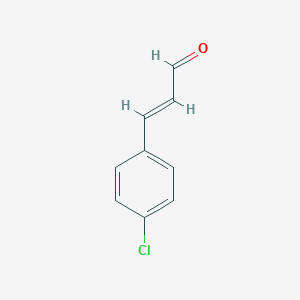
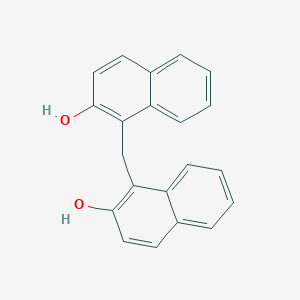

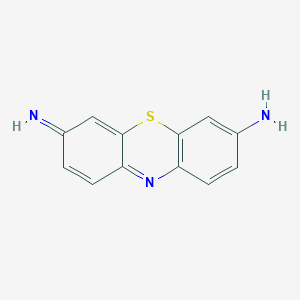
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
